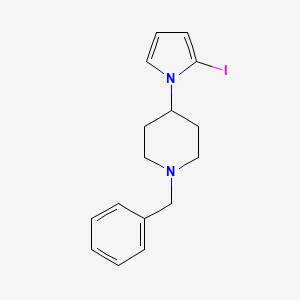

1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine is a chemical compound with the molecular formula C16H19IN2 . It has a molecular weight of 366.24 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine consists of a piperidine ring substituted with a benzyl group and a 2-iodo-1H-pyrrol-1-yl group . The exact three-dimensional structure is not provided in the available literature.Physical And Chemical Properties Analysis

1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine is a compound with a molecular weight of 366.24 g/mol . The physical form of the compound is not specified in the available literature .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research into the synthesis and structural characterization of piperidine derivatives, including those related to 1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine, has been a focus within the field of organic chemistry. Piperidine and its derivatives are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. For instance, efficient synthesis routes have been developed for piperidine derivatives that serve as key intermediates in drug synthesis. These methods emphasize the importance of structural precision and the ability to produce compounds at a scale suitable for further research and development (Fussell et al., 2012).

Medicinal Chemistry Applications

Piperidine derivatives exhibit a wide range of biological activities, making them valuable in the discovery and development of new therapeutic agents. The structural diversity and versatility of these compounds allow for their use in targeting various biological pathways. For example, certain piperidine-based compounds have been synthesized and evaluated for their potential anti-leukemic activity, demonstrating the critical role these scaffolds play in the development of anticancer therapies (Guillon et al., 2018).

Novel Synthetic Methodologies

Innovations in synthetic chemistry have led to more efficient and practical methods for producing piperidine derivatives. These advancements include tandem reactions and microwave-assisted syntheses, which not only improve yield and selectivity but also reduce reaction times and environmental impact. Such methodologies are essential for the scalable production of piperidine derivatives for research and pharmaceutical applications (Mapes and Mani, 2007).

Structural Insights and Drug Design

Detailed structural analysis of piperidine derivatives, including X-ray crystallography, provides essential insights into their molecular configurations, intermolecular interactions, and potential binding mechanisms. These insights are invaluable for the rational design of new compounds with enhanced biological activity and specificity. Understanding the three-dimensional structure of these compounds aids in the optimization of drug candidates and the exploration of novel therapeutic targets (Pfaffenrot et al., 2012).

Propriétés

IUPAC Name |

1-benzyl-4-(2-iodopyrrol-1-yl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19IN2/c17-16-7-4-10-19(16)15-8-11-18(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMIVAWAFVXKJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CC=C2I)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-](/img/structure/B1315979.png)